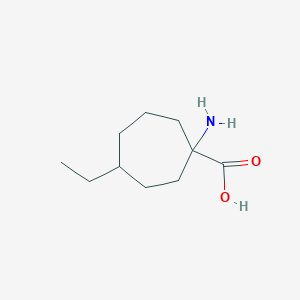

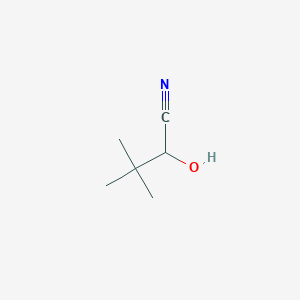

1-Amino-4-ethylcycloheptane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Amino-4-ethylcycloheptane-1-carboxylic acid, commonly known as L-Ornithine, is a non-proteinogenic amino acid that is synthesized in the urea cycle. L-Ornithine is a precursor to L-arginine, which is a substrate for nitric oxide synthase, an enzyme that produces nitric oxide (NO), a potent vasodilator. L-Ornithine is also involved in the regulation of growth hormone release and the immune system.

Applications De Recherche Scientifique

Ethylene Precursor Role

1-Aminocyclopropane-1-carboxylic acid (ACC), a close relative of 1-Amino-4-ethylcycloheptane-1-carboxylic acid, is a significant ethylene precursor in plants. Ethylene is a crucial plant hormone regulating a variety of vegetative and developmental processes. ACC is central to ethylene biosynthesis, with its formation varying in response to developmental, hormonal, and environmental cues. Studies have shown that ACC can be conjugated, metabolized in plants, or by rhizobacteria using ACC deaminase. The transport of ACC across short and long distances within the plant leads to remote ethylene responses (Vanderstraeten & Van Der Straeten, 2017).

Conformational Analysis in Derivatives and Peptides

The conformation of 1-Aminocyclopropane-1-carboxylic acid (ACC) and its derivatives, including in peptides, has been a subject of research. The crystal structures of various derivatives have been determined, showing that the cyclohexane rings in these structures adopt an almost perfect chair conformation. This research is crucial for understanding the potential helical conformations of these compounds in various biological processes (Valle et al., 1988).

Role in Plant Development and Pathogen Virulence

ACC plays a signaling role independent of its biosynthesis in ethylene. It is involved in plant development, cell wall signaling, guard mother cell division, and pathogen virulence. Understanding the role of ACC in these processes provides insights into plant physiology and potential applications in agriculture (Polko & Kieber, 2019).

Biosynthetic Pathway and Ethylene Synthesis

The biosynthetic pathway of ethylene in plants involves ACC as a key component. The conversion of S-adenosyl-L-methionine to ACC by ACC synthases is a critical step in ethylene synthesis. This understanding is significant for controlling ethylene production, which can impact the shelf life and quality of fruits and vegetables (Jakubowicz, 2002).

Ethylene Biosynthesis Methodology

Updated protocols for analyzing components of the ethylene biosynthetic pathway, including ACC, have been developed. These methods optimize efficiency, repeatability, and accuracy for studying ethylene biosynthesis, benefiting research in plant physiology and agronomy (Bulens et al., 2011).

Propriétés

IUPAC Name |

1-amino-4-ethylcycloheptane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-2-8-4-3-6-10(11,7-5-8)9(12)13/h8H,2-7,11H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBRLPRBNVHUGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(CC1)(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-4-ethylcycloheptane-1-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[4-(2-Fluoro-6-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2432448.png)

![2-Methyl-5-[(2R)-pyrrolidin-2-yl]-1,3,4-oxadiazole](/img/structure/B2432454.png)

![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(2-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2432455.png)

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2432460.png)

![2-Amino-2-[3-(2-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2432463.png)

![(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2432464.png)